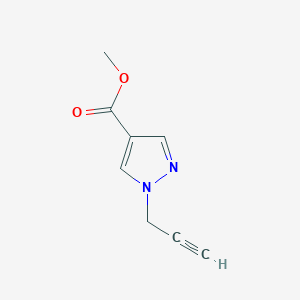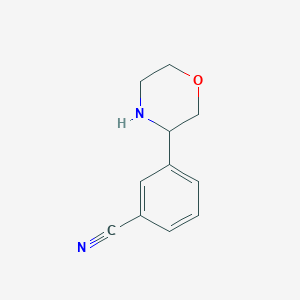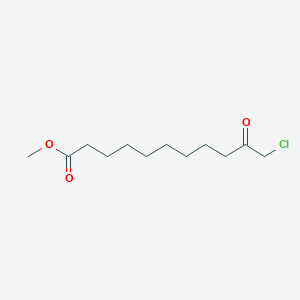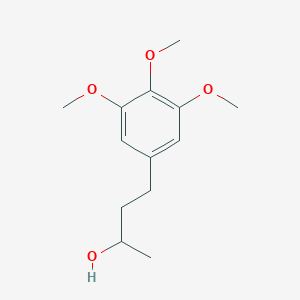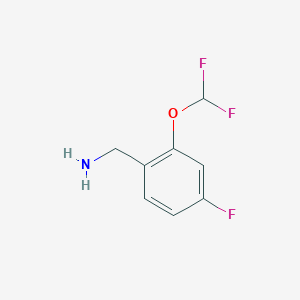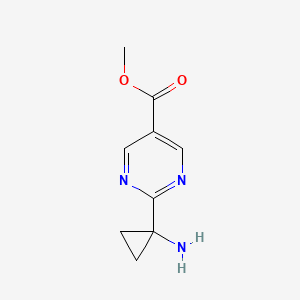
Methyl 2-(1-aminocyclopropyl)pyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(1-aminocyclopropyl)pyrimidine-5-carboxylate is a compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1-aminocyclopropyl)pyrimidine-5-carboxylate typically involves the reaction of 1-aminocyclopropane with pyrimidine-5-carboxylate under specific conditions. One common method involves the use of phosphorus oxychloride as a reagent, where the reaction is carried out at elevated temperatures (around 105°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
化学反応の分析
Types of Reactions
Methyl 2-(1-aminocyclopropyl)pyrimidine-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Conditions typically involve the use of nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Methyl 2-(1-aminocyclopropyl)pyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of various pharmaceutical compounds due to its potential biological activity.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of methyl 2-(1-aminocyclopropyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application .
類似化合物との比較
Similar Compounds
- Methyl pyrimidine-5-carboxylate
- 2-aminopyrimidine derivatives
- Triazole-pyrimidine hybrids
Uniqueness
Methyl 2-(1-aminocyclopropyl)pyrimidine-5-carboxylate is unique due to the presence of the aminocyclopropyl group, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H11N3O2 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC名 |
methyl 2-(1-aminocyclopropyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H11N3O2/c1-14-7(13)6-4-11-8(12-5-6)9(10)2-3-9/h4-5H,2-3,10H2,1H3 |
InChIキー |
PGQNCHNGOYBTJX-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CN=C(N=C1)C2(CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









